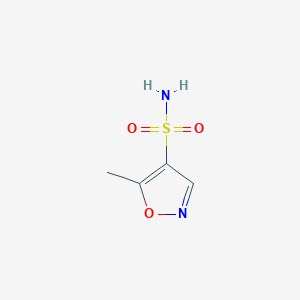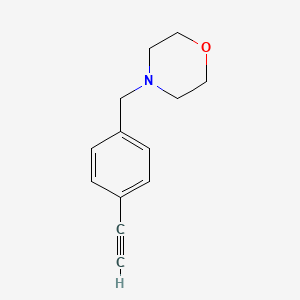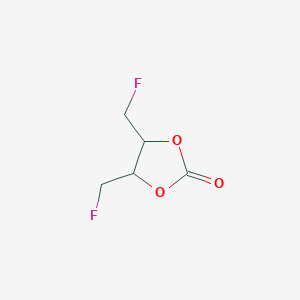
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane is an organosilicon compound with the molecular formula C14H23ClOSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various silicon-containing compounds. The compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a dimethylsilane moiety, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of 4-(chloromethyl)benzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom with an azide or cyano group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the chloromethyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or ethers can be formed.
Oxidation Products: Oxidation can yield alcohols, aldehydes, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of methyl derivatives.
Applications De Recherche Scientifique
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The tert-butyl(dimethyl)silyl group can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the preparation of drug candidates and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The tert-butyl(dimethyl)silyl group provides steric protection and can be selectively removed to reveal functional groups for further reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: A commonly used silylating agent in organic synthesis.
4-(Chloromethyl)benzyl alcohol: A precursor in the synthesis of tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane.
tert-Butyl((4-(hydroxymethyl)benzyl)oxy)dimethylsilane: A related compound with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
This compound is unique due to its combination of a reactive chloromethyl group and a sterically protected silyl group
Propriétés
IUPAC Name |
tert-butyl-[[4-(chloromethyl)phenyl]methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASWKTKKPCFGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)




